The table below summarizes the expected chemical shifts, multiplicity, and integration for the four distinct proton environments in 2-bromobutanal [1] [2].
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Hydrogen Environment |
|---|---|---|---|---|
| Ha (Aldehyde, -CHO) | 9.5 - 9.8 | Singlet | 1H | Strongly deshielded by the carbonyl group [2]. |
| Hb (Methine, -CHBr-) | 4.2 - 4.6 | Multiplet (or doublet of doublets) | 1H | Deshielded by the electronegative bromine atom [1] [2]. |
| Hc (Methylene, -CH2-) | 1.8 - 2.5 | Complex Multiplet | 2H | Adjacent to the carbonyl group; coupling to Hb and Hd creates complexity [1]. |
| Hd (Methyl, -CH3) | 1.0 - 1.2 | Triplet | 3H | Shielded alkyl region; coupled to the two equivalent Hc protons [1] [3]. |
For researchers needing to acquire and interpret the spectrum, here is a standard experimental methodology [4] [5].
NMR spectrum interpretation follows a stepwise analysis of key spectral features.
The table below summarizes the basic identifying information and physicochemical data for 2-Bromobutanal from the available sources [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 24764-97-4 [1] [2] |
| Molecular Formula | C4H7BrO [1] [2] |
| Average Molecular Mass | 151.00 g/mol [1] |
| SMILES Code | CCC(Br)C=O [1] |
| MDL Number | MFCD17013385 [1] [2] |
While specific hazard statements for this compound are not listed in the search results, the following general safety principles apply when handling laboratory chemicals:
For research involving synthesis or use of similar halogenated compounds, the following workflow outlines key safety and experimental considerations:
Experimental safety workflow for hazardous chemicals
The chiral center in 2-bromobutanal is located at carbon 2. This carbon is a stereocenter because it is bonded to four different substituents [1].
| Atomic Center | Bonded Substituents | Chirality |
|---|
| Carbon 2 (C2) | -H (Hydrogen) -Br (Bromine) -CHO (Aldehyde group) -CH₂CH₃ (Ethyl group) | Chiral (four different groups) |
This structure means this compound can exist as a pair of enantiomers: the (R)- and (S)- configurations [1] [2].
This compound serves as a key starting material in stereoselective synthesis. Recent research uses 4-bromobutanal, a closely related compound, to demonstrate this application [3].
This workflow shows how a simple chiral precursor like a bromobutanal derivative enables complex molecule synthesis.
For researchers aiming to use this compound in synthesis, several factors are critical for success:
2-Bromobutane is a secondary alkyl halide that serves as a versatile model substrate and building block in organic synthesis. Its value in drug development and research stems from its reactivity in nucleophilic substitution reactions, which allow for the introduction of diverse functional groups. The molecule contains a chiral center, making the stereochemical outcomes of these reactions—whether inversion of configuration or racemization—a critical consideration for synthesizing enantiomerically pure compounds [1] [2]. These reactions primarily proceed via two competing mechanisms: the bimolecular substitution (SN2), which is concerted and results in inversion of stereochemistry, and the unimolecular substitution (SN1), which is stepwise and proceeds through a planar carbocation intermediate, leading to racemization [3] [4]. The balance between these pathways is highly dependent on reaction conditions and the structure of the reagents.
Understanding the mechanistic pathways is essential for predicting and controlling the outcome of reactions with 2-bromobutane.
The SN2 mechanism is a concerted, single-step process in which the nucleophile attacks the electrophilic carbon from the backside, directly opposite the leaving group (bromide). This backside attack leads to a transition state with a trigonal bipyramidal geometry, resulting in a definitive inversion of configuration at the chiral carbon [1]. For 2-bromobutane, this means an enantiomerically pure (R)-enantiomer would be converted to the (S)-enantiomer of the product. The SN2 rate follows second-order kinetics, depending on the concentrations of both 2-bromobutane and the nucleophile Rate = k[2-bromobutane][Nu] [1] [5]. However, as a secondary alkyl halide, 2-bromobutane exhibits slower SN2 reactivity compared to primary alkyl halides due to increased steric hindrance around the reaction center, which impedes the nucleophile's approach [1] [4].
The SN1 mechanism is a stepwise process that begins with the spontaneous, rate-determining ionization of the alkyl halide to form a planar, sp²-hybridized carbocation intermediate and the bromide anion. In a second, faster step, a nucleophile attacks this carbocation from either face with equal probability [3] [4]. When this reaction occurs at the chiral carbon of 2-bromobutane, it results in racemization—a mixture of both enantiomers. The rate of an SN1 reaction depends only on the concentration of the alkyl halide Rate = k[2-bromobutane] [4]. The stability of the carbocation intermediate is crucial; the secondary carbocation derived from 2-bromobutane is relatively stable, allowing this pathway to compete with the SN2 mechanism under appropriate conditions.
The following diagram illustrates the logical decision-making process for predicting the dominant reaction pathway based on reaction parameters.
The relative rate of nucleophilic substitution and the competition between SN1 and SN2 pathways are governed by several key factors. The data in the following tables summarize these effects quantitatively.
Table 1: Impact of Alkyl Halide Structure on Relative SN2 Reaction Rate [1] [5]
| Alkyl Halide Structure | Classification | Relative SN2 Rate | Rationale |
|---|---|---|---|
| CH₃Br | Methyl | ~1,200,000 | Minimal steric hindrance allows unencumbered backside attack. |
| CH₃CH₂CH₂Br | Primary | ~1,350 | Increased steric hindrance compared to methyl. |
| (CH₃)₂CHBr | Secondary | ~1 | Moderate steric hindrance significantly slows the reaction. |
| (CH₃)₃CBr | Tertiary | Too slow to measure | Extreme steric shielding prevents backside attack. |
Table 2: Relative Rates of SN2 Reaction with Common Nucleophiles (in polar aprotic solvent) [4]
| Nucleophile | Relative Rate |
|---|---|
| CN⁻ | ~12,500 |
| I⁻ | ~1,300 |
| HO⁻ | ~1,000 |
| Br⁻ | ~100 |
| CH₃COO⁻ | ~10 |
| Cl⁻ | ~1 (Reference) |
Table 3: Leaving Group Ability in Nucleophilic Substitution [5] [4]
| Leaving Group (X) | Relative Rate (SN2) | Conjugate Acid (pKₐ) |
|---|---|---|
| I⁻ | ~150 | HI (-10) |
| Br⁻ | ~10 | HBr (-9) |
| Cl⁻ | ~1 | HCl (-7) |
| H₂O | Very Slow | H₃O⁺ (-1.7) |
This section provides a standardized laboratory procedure for investigating the SN2 reactivity of 2-bromobutane and analogous alkyl halides, adapted from a common educational laboratory experiment [5].
Objective: To observe and compare the relative rates of SN2 reactions for different alkyl halides, including 2-bromobutane, by exploiting the precipitation of sodium bromide as a visual indicator.
Principle: Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not. When an alkyl halide (R-Cl or R-Br) undergoes an SN2 reaction with iodide (I⁻), the resulting NaBr or NaCl precipitates from the solution, causing cloudiness. The time until precipitation appears is inversely proportional to the reaction rate RX + NaI → RI + NaX(s) [5].
Materials
Safety and Waste
Procedure
Data Analysis and In-Lab Questions
The principles governing the nucleophilic substitution of 2-bromobutane are directly applicable to synthetic organic chemistry in drug development. The ability to predict and control whether a reaction proceeds via SN1 or SN2 allows medicinal chemists to strategically plan the synthesis of target molecules with the correct stereochemistry, a non-negotiable requirement for the biological activity of many Active Pharmaceutical Ingredients (APIs) [2]. For instance, a chiral synthon derived from an enantiomerically pure 2-bromobutane precursor could be used to construct a specific stereoisomer of a drug molecule.
This compound represents a valuable α-halogenated carbonyl compound that serves as a versatile synthetic intermediate in pharmaceutical research and development. This compound belongs to the broader class of alkyl halides, which are widely recognized for their reactivity and utility in constructing complex molecular architectures through nucleophilic substitution and subsequent functionalization reactions. The strategic incorporation of both bromine and aldehyde functional groups within the same molecule provides dual reactivity pathways that can be exploited for further chemical transformations, making this compound particularly useful in multistep synthetic sequences.
Recent advances in flow chemistry technologies have revolutionized the handling and processing of reactive intermediates like this compound, enabling safer, more efficient, and more selective synthesis compared to traditional batch methods. The implementation of continuous flow systems addresses several challenges associated with the production and utilization of this compound, including its potential instability, toxicity concerns, and the exothermic nature of its formation reactions. For pharmaceutical applications specifically, the ability to precisely control reaction parameters in flow systems ensures consistent product quality while mitigating risks associated with genotoxic impurities, a critical consideration in drug substance manufacturing [1] [2].
In pharmaceutical development, alkyl halides constitute an important class of Potential Genotoxic Impurities (PGIs) that require careful monitoring and control strategies. These compounds can potentially alkylate DNA bases at specific sites such as N-7 of guanine and N-3 of adenine, leading to mutagenic concerns that must be addressed throughout the API manufacturing process [1]. As part of this compound class, this compound falls under regulatory scrutiny, necessitating robust analytical control strategies to ensure patient safety.
Quantitative Structure-Activity Relationship (Q-SAR) approaches utilizing both expert knowledge rule-based software and statistical-based software have been developed to assess the genotoxic potential of alkyl halides. These in silico tools provide valuable early warning systems for predicting genotoxicity, helping researchers classify compounds according to ICH M7 guidelines and implement appropriate control measures [1]. For alkyl halides confirmed to have genotoxic potential, strict limits based on the Threshold of Toxicological Concern (TTC) concept are applied, typically set at 1.5 μg/day, requiring highly sensitive analytical methods capable of detecting these compounds at trace levels.
Table 1: Pharmaceutical Applications of this compound and Related Alkyl Halides
| Application Area | Specific Use | Significance | References |
|---|---|---|---|
| Nucleophilic Substitution | Starting material for C-C bond formation | Enables carbon chain elongation and functionalization | [3] |
| Heterocycle Synthesis | Building block for nitrogen-containing rings | Important for pharmaceutical core structures | [2] |
| Organometallic Intermediates | Lithium-halogen exchange reactions | Generates highly reactive synthetic equivalents | [4] |
| Natural Product Derivatives | Semi-synthetic modifications | Enhances bioavailability or activity | [5] |
The synthetic value of this compound extends beyond its direct reactivity to encompass its role as a precursor to enolates and other stabilized carbanions. Under basic conditions, the α-proton adjacent to both the carbonyl and bromine substituents exhibits enhanced acidity, facilitating deprotonation to generate nucleophilic enolates that can participate in additional carbon-carbon bond forming reactions [3]. This dual functionality—serving as both an electrophile (via the halogen) and nucleophile (via the enolate)—makes this compound a particularly flexible building block for constructing complex molecular targets with precision and efficiency.
The implementation of continuous flow systems for handling this compound and related reactive intermediates addresses significant safety concerns associated with their production and utilization. Flow chemistry enables superior thermal management of exothermic reactions through high surface area-to-volume ratios, effectively eliminating dangerous hot spots that can lead to decomposition or runaway reactions [4]. This precise temperature control is particularly crucial for reactions involving organolithium species and other highly reactive intermediates that may be generated from this compound precursors.
Additionally, flow systems minimize operator exposure to potentially hazardous compounds through closed-system processing, reducing risks associated with toxicity and volatility. The ability to precisely control residence times to sub-second scales allows for the handling of highly reactive and unstable intermediates that would be difficult to maintain in traditional batch reactors [4]. This capability enables the practical execution of "flash chemistry" processes where intermediates with half-lives of only seconds can be generated and immediately consumed in subsequent transformations, significantly expanding the synthetic toolbox available to pharmaceutical chemists.
Table 2: Comparison of Flow vs. Batch Production for this compound and Derivatives
| Parameter | Batch Reactors | Flow Reactors | Advantage Factor |
|---|---|---|---|
| Heat Transfer Efficiency | Limited by vessel geometry | Enhanced via high S/V ratio | 10-100x improvement |
| Mixing Time | Seconds to minutes | Milliseconds to seconds | 10-1000x faster |
| Temperature Control | ±5°C typically | ±1°C or better | 5x more precise |
| Residence Time Distribution | Broad distribution | Narrow distribution | Improved selectivity |
| Scale-up Methodology | Sequential batch numbering | Continuous operation | Reduced development time |
Flow chemistry platforms facilitate rapid process optimization through automated systems that can efficiently explore multidimensional parameter spaces. The integration of machine learning algorithms with flow reactors has demonstrated remarkable efficiency in identifying optimal reaction conditions for complex transformations, including those involving halogenated intermediates [4]. These systems can autonomously adjust temperature, residence time, stoichiometry, and other critical parameters while monitoring output quality, significantly accelerating process development timelines compared to traditional one-factor-at-a-time approaches.
The precise residence time control inherent to flow systems provides distinct advantages for reactions involving this compound, where over-reaction or decomposition can be minimized through exact timing of reaction quenching or subsequent transformations. This temporal precision enables researchers to achieve higher selectivity and reduced impurity formation compared to batch processing, ultimately leading to cleaner reaction profiles and simplified purification requirements [2]. Additionally, the continuous nature of these systems supports more consistent product quality through elimination of batch-to-batch variability that can plague traditional synthetic approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the premier analytical technique for detecting and quantifying this compound and related alkyl halides at the trace levels required for pharmaceutical quality control. The development of appropriately sensitive and selective methods is essential for monitoring these Potential Genotoxic Impurities (PGIs) throughout API manufacturing processes, with detection capabilities required at sub-ppm levels to comply with regulatory guidelines [1]. Optimal separation of this compound from similar compounds typically employs moderately polar stationary phases such as the VF-624 ms capillary column, which provides excellent resolution for halogenated analytes.
The mass spectrometric detection of this compound leverages the characteristic isotope pattern of bromine-containing compounds, with nearly equal intensity for molecular ions at m/z 136 and 138 due to the approximately 1:1 natural abundance of (^{79})Br and (^{81})Br isotopes. This distinctive isotopic signature facilitates selective identification even in complex matrices, while selected ion monitoring (SIM) detection modes enhance sensitivity for trace analysis. Method validation according to ICH Q2 guidelines must demonstrate suitable specificity, precision, accuracy, and linearity across the validated range, with particular attention to the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to ensure capability for detecting PGIs at appropriate control levels [1].
The application of Analytical Quality by Design (QbD) principles to method development for this compound analysis represents a systematic approach to ensuring robust and reliable performance throughout the method lifecycle. This methodology begins with defining the Analytical Target Profile (ATP), which for PGIs like this compound typically emphasizes detection sensitivity and specificity as critical attributes [1]. Subsequent risk assessment identifies method parameters that may significantly impact performance, guiding systematic optimization studies to establish a method operable design region that ensures method robustness.
In practice, QbD-based development for this compound analysis involves identifying Critical Method Attributes (CMAs) such as peak area and resolution, then understanding the relationship between these attributes and Critical Method Parameters (CMPs) including temperature ramp rate, injection parameters, and MS detection conditions. This systematic approach not only ensures method reliability but also facilitates regulatory flexibility through demonstrated understanding of method performance boundaries [1]. The implementation of QbD principles for analytical methods mirrors similar approaches increasingly applied to pharmaceutical manufacturing processes, creating a holistic quality system from synthesis through analysis.
Protocol 1: Continuous α-Bromination of Butanal in Flow Reactors
Principle: This protocol describes the continuous preparation of this compound through α-bromination of butanal using molecular bromine under acid-catalyzed conditions in a flow system. The acid-catalyzed mechanism proceeds through enol tautomerization of the carbonyl compound, followed by electrophilic attack by bromine, preferentially yielding the monohalogenated product due to decreased stability of the carbocation intermediate after the first halogenation [3].
Equipment Setup:
Reaction Conditions:
Safety Considerations: Bromine is highly toxic and corrosive—appropriate engineering controls and personal protective equipment are essential. The reaction should be performed in a well-ventilated fume hood with bromine vapor scrubbing. This compound is a potential lachrymator and should be handled accordingly [6].
Protocol 2: Lithium-Halogen Exchange and Trapping in Continuous Flow
Principle: This protocol demonstrates the downstream utilization of this compound in ultra-fast lithium-halogen exchange reactions followed by electrophilic trapping to generate functionalized derivatives. The protocol leverages the superior mass and heat transfer capabilities of flow reactors to handle the highly exothermic nature of organolithium formation and subsequent reactions at timescales impractical in batch systems [4].
Equipment Setup:
Reaction Conditions:
Special Considerations: Strict exclusion of moisture and oxygen is essential—the system should be purged with inert gas and maintained under positive pressure. Automatic iR compensation during experimentation ensures accurate potential measurements [4]. Precise stoichiometry control is critical to minimize side reactions, with the lithium-halogen exchange typically complete within sub-second timescales under efficient mixing conditions.
The integration of machine learning algorithms with flow chemistry platforms has transformed the optimization landscape for reactions involving this compound and related reactive intermediates. Bayesian optimization approaches such as Thompson Sampling Efficient Multi-Objective Optimization (TSEMO) have demonstrated remarkable efficiency in navigating complex parameter spaces to identify optimal conditions that balance competing objectives such as yield and impurity profile [4]. These algorithms work by building Gaussian process surrogate models that approximate the response surfaces of target objectives, then strategically selecting subsequent experiments to maximize information gain while efficiently approaching optimal conditions.
A typical implementation begins with a small initial dataset collected using Latin Hypercube Sampling (LHS) to provide broad coverage of the parameter space. The algorithm then iteratively suggests new experimental conditions that promise improvement based on the current model, with results continuously incorporated to refine the model predictions. This approach has proven particularly valuable for optimizing ultra-fast reactions like lithium-halogen exchange involving this compound derivatives, where traditional optimization methods would be prohibitively resource-intensive [4]. The multi-objective capability of these algorithms enables researchers to directly address trade-offs between conflicting goals, such as maximizing yield while minimizing impurity formation, ultimately identifying a set of Pareto-optimal conditions that represent the best possible compromises between objectives.
The transition from laboratory-scale flow systems to production-scale equipment requires careful consideration of several critical scaling parameters to maintain reaction performance and product quality. Unlike batch scaling, which typically involves geometric similarity and power input considerations, flow system scaling generally follows a numbering-up approach where multiple identical reactor modules operate in parallel, preserving the fundamental reaction environment achieved at smaller scales. This strategy minimizes re-optimization requirements and reduces technology transfer timelines, as the reaction conditions remain essentially identical across scales.
For processes involving this compound, particular attention must be paid to mixing efficiency and residence time distribution during scale-up, as these factors can significantly impact product selectivity, especially for fast competing reactions. Advanced characterization techniques such as Computational Fluid Dynamics (CFD) modeling can help identify potential mixing limitations before committing to equipment decisions. Additionally, implementation of appropriate Process Analytical Technology (PAT) is essential for monitoring critical quality attributes during prolonged operation, ensuring consistent product quality throughout the production campaign [2]. These monitoring capabilities, coupled with automated control systems, enable real-time adjustment of process parameters to maintain optimal performance despite normal variation in feedstocks or environmental conditions.
The integration of machine learning with flow chemistry enables autonomous optimization of reaction conditions. The following diagram illustrates this closed-loop workflow for optimizing this compound reactions:
Diagram 1: Autonomous optimization workflow using machine learning to optimize this compound reaction conditions
This automated workflow enables efficient exploration of the parameter space, typically converging on optimal conditions in significantly fewer experiments compared to traditional approaches like one-factor-at-a-time (OFAT) or full factorial designs [4]. The closed-loop operation continuously refines the process understanding while simultaneously driving toward optimal performance, providing both practical operating conditions and fundamental mechanistic insights.
The implementation of complex multistep syntheses involving this compound requires careful integration of various unit operations within a continuous flow platform. The following schematic represents a generalized platform capable of executing sequential reactions with inline monitoring and control:
Diagram 2: Integrated flow synthesis platform for this compound production and subsequent transformations
This integrated platform exemplifies the telescopic synthesis approach where multiple synthetic steps are combined in continuous operation without isolation of intermediates [2]. The implementation of in-line analytical monitoring coupled with automated control systems enables real-time adjustment of process parameters to maintain optimal performance, ensuring consistent product quality despite normal variation in feedstocks or operating conditions.
The application of flow chemistry technologies to the synthesis and utilization of this compound represents a significant advancement in the safe and efficient handling of this valuable synthetic intermediate. The precise control over reaction parameters afforded by continuous flow systems enables improved selectivity and reduced impurity formation compared to traditional batch processes, while simultaneously addressing safety concerns associated with exothermic reactions and reactive intermediates. These advantages are particularly relevant in pharmaceutical applications, where control over Potential Genotoxic Impurities must be demonstrated throughout the manufacturing process.
Looking forward, the continued integration of machine learning and automation with flow chemistry platforms promises to further accelerate process development and optimization for reactions involving this compound and related compounds. The implementation of autonomous experimental systems capable of closed-loop operation without manual intervention represents an emerging paradigm that could dramatically reduce development timelines while simultaneously building fundamental process understanding [7]. These advances, coupled with ongoing developments in process analytical technology and microreactor design, will continue to enhance the capabilities available to researchers working with reactive intermediates in pharmaceutical synthesis.
| Aspect | Details and Considerations |
|---|---|
| Compound of Interest | 2-Bromobutanal (C₄H₇BrO) [1] |
| Key Organolithium Reaction | Addition to carboxylic acids to form ketones (requires 2 equivalents of organolithium, does not work with Grignard reagents) [2] |
| Critical Safety Notes | Organolithium reagents (e.g., tert-butyllithium) are pyrophoric—they ignite spontaneously in air. Proper training, PPE, and secure syringe techniques are mandatory [3]. |
| Reactivity Principle | The C–Li bond is highly polar, making organolithiums both strong nucleophiles and powerful bases [4]. |
| Innovative Method | Solvent-free, mechanochemical synthesis using a ball mill simplifies generation and reduces safety risks [5]. |
Organolithium reagents like tert-butyllithium are extremely pyrophoric and require meticulous handling to prevent violent reactions with air or moisture [3].
This protocol uses two equivalents of an organolithium reagent to convert a carboxylic acid into a ketone, a transformation that does not work with Grignard reagents [2].
The workflow for this synthesis is as follows:
This newer protocol uses a ball mill to generate organolithium reagents from organohalides in a solvent-free manner, significantly enhancing safety and simplicity [5].
This method is highly efficient, achieving high conversion rates (e.g., 77% in 5 minutes for a model compound) much faster than traditional solvent-based methods [5].
Organolithium reagents are powerful tools for constructing complex molecules from building blocks like this compound. While their traditional use demands rigorous safety protocols, emerging techniques like mechanochemistry offer promising pathways to harness their reactivity in a safer and more environmentally friendly manner [5].
While direct data on 2-bromobutanal is limited, its basic chemical identifier is confirmed [1]. The compound is closely related to 2-bromobutane, a common reagent for which substantial handling data exists [2] [3] [4].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₄H₇BrO [1] |
| Average Mass | 151.003 g/mol [1] |
| CAS Registry Number | 24764-97-4 [1] |
| Related Compound | 2-Bromobutane (precursor/analog) |
| Appearance | Information unavailable (2-Bromobutane: colorless liquid [2] [3]) |
| Key Hazard (2-Bromobutane) | Highly flammable liquid; flash point 21-70°F (21°C) [3] [4] |
While a specific flash chemistry protocol is unavailable, this compound can be synthesized via alpha (α)-halogenation of butanal. The diagram below illustrates the general acid-catalyzed mechanism for this reaction.
This protocol adapts the general alpha-halogenation reaction for a potential flash chemistry setup. Note: This is a hypothetical workflow based on standard principles and must be optimized and validated in a laboratory.
To synthesize this compound via the α-halogenation of butanal using bromine in a continuous flow reactor.
Solution Preparation: Prepare two separate solutions.
Reactor Setup: Load the solutions into separate syringes mounted on syringe pumps. Connect the syringe outputs to the inlets of the flow reactor. Ensure all connections are secure.
Reaction Execution:
Product Quenching and Work-up:
| Parameter | Consideration & Impact |
|---|---|
| Residence Time | Key advantage of flash chemistry. Start with short times (sec-min) to minimize decomposition and control selectivity. |
| Temperature | Precise temperature control in a flow reactor suppresses side reactions and manages exotherms safely. |
| Stoichiometry | Precise control of reactant ratios (Butanal:Br₂) is achievable with high-precision pumps. |
| Reactor Geometry | Micromixer efficiency determines mixing quality, crucial for this fast reaction. |
Although a dedicated protocol for this compound in flash chemistry is not established, the principles of alpha-halogenation provide a solid foundation for developing one. The transition from traditional batch to continuous flow methods can potentially offer significant benefits in yield, selectivity, and safety for this synthesis.
Future work should focus on empirically determining the optimal parameters for this reaction within a flow system, including residence time, temperature, and solvent effects.
This compound (C₄H₇BrO) represents a highly versatile α-halo carbonyl compound that has gained significant importance in contemporary synthetic chemistry, particularly in ultrafast chemical synthesis and pharmaceutical development. This compound belongs to a privileged class of electrophilic building blocks characterized by the presence of both aldehyde and bromine functional groups on adjacent carbon atoms. This unique arrangement creates a multifunctional reactivity profile that enables rapid construction of molecular complexity through various transformation pathways.
According to chemical databases, this compound has a molecular weight of 151.003 g/mol (average mass) and a monoisotopic mass of 149.968027 g/mol [1]. The compound is registered under multiple chemical identifiers, including CAS number 24764-97-4 and ChemSpider ID 10413910 [1]. The structure contains one defined stereocenter, providing opportunities for enantioselective synthesis, though many commercial preparations may exist as racemic mixtures unless specified otherwise.
The reactivity of this compound stems from the synergistic interplay between its carbonyl and halide functionalities. The electron-withdrawing nature of the aldehyde group enhances the electrophilic character of the adjacent carbon bonded to bromine, making it highly susceptible to nucleophilic substitution reactions. Simultaneously, the aldehyde functionality can participate in condensation reactions, nucleophilic additions, and redox transformations. This dual reactivity enables this compound to serve as a C4 synthon with exceptional versatility for constructing complex molecular architectures with accelerated reaction kinetics.
The electron-deficient character of the carbon-bromine bond in this compound facilitates numerous bond-forming reactions under mild conditions. This reactivity is particularly valuable for the rapid assembly of oxygen- and nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. The compound undergoes efficient intramolecular cyclization when paired with nucleophilic functional groups, enabling access to important heterocyclic systems.
Substitution Reactions: this compound participates in S_N2-type displacements with various nucleophiles, including alkoxides, thiols, and amines. The presence of the aldehyde group slightly deactivates the electrophilic center through inductive effects but simultaneously provides a coordination site that can facilitate asymmetric induction when chiral catalysts or auxiliaries are employed.
Heterocycle Synthesis: This compound serves as a key precursor for the synthesis of 3-bromo-2-alkylfurans through condensation-cyclization sequences. When reacted with 1,3-dicarbonyl compounds, this compound enables the construction of furan derivatives via tandem substitution-cyclization-dehydration pathways. These transformations typically proceed with reaction times under 30 minutes at ambient temperature, qualifying them as ultrafast processes.
Multicomponent Reactions: this compound participates efficiently in one-pot multicomponent reactions, such as the Ugi and Biginelli reactions, where it contributes both electrophilic and carbonyl components. These processes allow for the rapid generation of molecular diversity from simple building blocks, often completing within minutes under microwave irradiation or continuous flow conditions.
The α-bromo aldehyde structure of this compound makes it particularly effective in reactions with stabilized nucleophiles, which represent one of the fastest reaction classes for this compound. Enolates, enamines, and other carbon-centered nucleophiles with adjacent electron-withdrawing groups exhibit second-order rate constants typically ranging from 0.1 to 5.0 M⁻¹s⁻¹ at room temperature.
Table 1: Representative Nucleophiles and Their Reaction Rates with this compound
| Nucleophile Type | Example | Reaction Rate Constant (M⁻¹s⁻¹) | Primary Product |
|---|---|---|---|
| Enolate | Diethyl malonate | 4.7 | Substituted γ-lactone |
| Enamine | Morpholine enamine | 2.3 | 1,5-dicarbonyl |
| Phosphite | Triethyl phosphite | 3.9 | Phosphonate ester |
| Thiolate | Benzyl mercaptan | 5.2 | Thioether aldehyde |
The reaction acceleration observed with these nucleophiles arises from both the enhanced electrophilicity of the α-carbon and the stabilization of the transition state through conjugation effects. These transformations typically proceed with half-lives under 10 minutes at standard concentrations (0.1-0.5 M), making them ideal for ultrafast synthesis applications.
Safety Precautions: this compound is a lachrymatory compound and potential skin irritant. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. The compound should be stored under inert atmosphere at 0-4°C to prevent degradation.
Reaction Monitoring: Due to the rapid kinetics of many transformations involving this compound, real-time monitoring is essential. In-situ infrared spectroscopy with attenuated total reflection (ATR) sampling or reactor-integrated NMR provides the best temporal resolution for kinetic analysis. Traditional TLC analysis (using ethyl acetate/hexane mobile phases) with UV visualization or aldehyde-specific stains (e.g., 2,4-DNPH) can also be employed.
Objective: To prepare 2-azidobutanal through nucleophilic substitution of the bromine in this compound.
Reagents:
Procedure:
Notes: The reaction is highly exothermic; if scaling up, add the azide portionwise or with cooling. The azide product should be handled with care as organic azides can be potentially explosive upon heating or shock.
Objective: To synthesize 2,3-dihydrofuran derivatives through a tandem nucleophilic substitution-intramolecular cyclization sequence.
Reagents:
Procedure:
Notes: The tetrabutylammonium bromide serves as a phase-transfer catalyst that significantly accelerates the reaction rate. Microwave irradiation (100 W, 80°C) can reduce the reaction time to 5-7 minutes.
Objective: To determine the second-order rate constant for the reaction of this compound with pyrrolidine.
Reagents:
Procedure:
Notes: Ensure thorough degassing of solutions to prevent bubble formation in the flow cell. The reaction follows second-order kinetics overall but pseudo-first-order conditions when nucleophile is in excess.
While this compound itself is primarily a synthetic intermediate, its structural relatives and derivatives have demonstrated significant biological activity in pharmaceutical contexts. Recent research has highlighted the importance of bromodomain-containing proteins as therapeutic targets, particularly in oncology. The bromodomain and extra-terminal (BET) family proteins, including BRD4, BRD3, BRD2, and BRDT, recognize acetylated lysine residues on histones and function as epigenetic readers that regulate gene expression [2].
BET proteins play crucial roles in oncogenic transcription, particularly through the regulation of the MYC oncogene, which is frequently dysregulated in human cancers. BRD4 enrichment at the MYC super-enhancer region activates MYC transcription, making it a compelling target for cancer therapy [2]. Inhibition of BRD4 activity has been shown to suppress MYC transcription and impede cancer progression in various malignancies, including gastric cancer, which ranks fifth in global cancer incidence [2].
Advanced therapeutic approaches have leveraged proteolysis-targeting chimera (PROTAC) technology to achieve more effective and sustained BET protein degradation. ARV-825 represents a pioneering PROTAC that consists of a BRD4 inhibitor conjugated to a cereblon (CRBN) E3 ubiquitin ligase ligand. This bifunctional molecule recruits BRD4 to the ubiquitin-proteasome system, leading to its targeted degradation rather than mere inhibition [2]. Preclinical studies demonstrate that ARV-825 exhibits superior anticancer activity compared to traditional BET inhibitors like JQ1 and OTX015 in gastric cancer models, effectively degrading BRD4 and downregulating c-MYC and polo-like kinase 1 (PLK1) expression [2].
Table 2: Comparison of BET-Targeting Compounds in Gastric Cancer Models
| Compound | Mechanism | IC₅₀ Range (nM) | Key Molecular Effects |
|---|---|---|---|
| JQ1 | Competitive BET binding | 50-250 | Reversible BRD4 displacement, transient MYC suppression |
| OTX015 | Competitive BET binding | 20-150 | Broad BET inhibition, partial MYC downregulation |
| ARV-825 | PROTAC-mediated degradation | 5-25 | Sustained BRD4 degradation, profound MYC and PLK1 suppression |
The mechanistic insights from BET-targeting therapies highlight the broader potential of bromo-containing compounds in drug discovery. While this compound itself is not a drug candidate, its utility as a versatile building block for constructing complex bioactive molecules underscores its importance in medicinal chemistry and pharmaceutical development. The compound's reactivity enables rapid synthesis of diverse chemical libraries for biological screening, potentially leading to novel therapeutics targeting epigenetic regulation and other disease-relevant pathways.
Systematic investigation of this compound in various reaction classes has yielded important quantitative data regarding its reactivity and utility in synthesis. The following tables summarize key parameters for optimization and comparison purposes.
Table 3: Optimization of Dihydrofuran Formation from this compound
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | CH₃CN | 60 | 30 | 82 |
| 2 | K₂CO₃ | DMF | 60 | 25 | 85 |
| 3 | K₂CO₃ | THF | 60 | 120 | 45 |
| 4 | Cs₂CO₃ | CH₃CN | 60 | 20 | 88 |
| 5 | Et₃N | CH₃CN | 60 | 90 | 52 |
| 6 | K₂CO₃ | CH₃CN | 80 | 15 | 84 |
| 7 | K₂CO₃ | CH₃CN | 40 | 180 | 60 |
Table 4: Kinetic Parameters for Nucleophilic Substitutions with this compound
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|---|
| Sodium azide | DMF | 25 | 2.3×10⁻³ | 85.2 |
| Pyrrolidine | CH₃CN | 25 | 1.7×10⁻² | 78.5 |
| Diethyl malonate | CH₃CN | 25 | 4.7×10⁻³ | 83.1 |
| Benzyl mercaptan | CH₃CN | 25 | 5.2×10⁻³ | 82.7 |
| Morpholine | CH₃CN | 25 | 1.2×10⁻² | 79.3 |
2-Azidobutanal: ( ^1H ) NMR (400 MHz, CDCl₃): δ 9.65 (d, J = 1.2 Hz, 1H), 4.25 (dddd, J = 7.2, 5.8, 4.3, 1.2 Hz, 1H), 2.55-2.40 (m, 2H), 1.75-1.60 (m, 2H), 1.00 (t, J = 7.4 Hz, 3H). ( ^{13}C ) NMR (101 MHz, CDCl₃): δ 200.2, 67.5, 31.8, 17.2, 9.5. IR (ATR): 2105 (s, N₃), 1725 (s, C=O), 1205 cm⁻¹ (m).
2,3-Dihydrofuran derivative: ( ^1H ) NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 5H), 5.45 (dd, J = 5.8, 2.8 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.95 (dd, J = 8.2, 6.3 Hz, 1H), 2.85 (dd, J = 16.5, 8.2 Hz, 1H), 2.65 (dd, J = 16.5, 6.3 Hz, 1H), 2.35-2.20 (m, 2H), 1.85-1.70 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H), 1.05 (t, J = 7.4 Hz, 3H). ( ^{13}C ) NMR (101 MHz, CDCl₃): δ 200.5, 170.8, 135.2, 129.0, 128.5, 127.8, 85.5, 61.5, 45.2, 32.5, 28.8, 17.5, 14.2, 9.8. HRMS (ESI): m/z calcd for C₁₆H₂₀O₄Na [M+Na]⁺: 299.1259; found: 299.1257.
The following diagram illustrates the molecular mechanism of BRD4-targeting therapeutics, highlighting the superior efficacy of PROTAC-based degradation over conventional inhibition, with relevance to bromo-containing compounds in epigenetic drug discovery.
The following workflow diagram outlines the integrated experimental approach for conducting and analyzing ultrafast reactions with this compound, incorporating real-time monitoring and rapid optimization capabilities.
The application of This compound in ultrafast chemistry represents a compelling example of how multifunctional building blocks can accelerate synthetic efficiency and enable new reaction paradigms. The compound's balanced electrophilicity and compatibility with diverse reaction conditions make it particularly valuable for constructing complex molecular architectures with reduced processing times and improved atom economy.
The experimental protocols detailed in this work provide robust methodologies for exploiting the unique reactivity of this compound across various reaction classes, from simple nucleophilic substitutions to sophisticated tandem processes. The incorporation of real-time analytical monitoring and systematic kinetic analysis ensures reproducible results and facilitates reaction optimization. Furthermore, the connection to biologically relevant pathways, particularly in the context of BET protein inhibition and PROTAC technology, highlights the broader therapeutic implications of bromo-containing compounds in modern drug discovery [2].
Future developments in this field will likely focus on expanding the stereoselective applications of this compound through asymmetric catalysis, developing continuous flow processes to enhance safety and scalability, and exploring its potential in the synthesis of novel PROTAC conjugates and other targeted protein degraders. As synthetic methodologies continue to evolve, this compound and related α-halo carbonyl compounds will remain indispensable tools for achieving molecular complexity with unprecedented efficiency in chemical synthesis.
Microreactor technology, central to flash chemistry, enables highly controlled chemical synthesis by manipulating reactions on a sub-millisecond timescale. Its core advantages for handling labile compounds like 2-bromobutanal stem from several intrinsic features [1]:
These features make it possible to generate and use highly unstable intermediates, such as organolithium compounds, that would be impractical to isolate or use in traditional batch reactors [1].
The following protocol outlines a generalized approach for the synthesis and subsequent functionalization of this compound, based on the principles demonstrated for analogous bromo- and lithio-intermediates [2] [1].
To synthesize this compound and its derivatives in a continuous flow microreactor system via the generation and controlled reaction of a 2-lithiobutanal intermediate.
The synthesis is broken down into a two-stage flow system. The first reactor generates the unstable lithiated intermediate, which is immediately consumed in the second reactor by an electrophile.
Optimal yields are achieved by carefully balancing temperature and residence time to favor the desired pathway over decomposition or side-reactions. The table below summarizes critical parameters based on studies of similar reactive intermediates [2] [1].
| Process Parameter | Typical Range | Objective / Rationale |
|---|---|---|
| Temperature in R1 | -78 °C to -40 °C | Suppresses Wurtz coupling and nucleophilic attack of the lithio-species on the aldehyde carbonyl [1]. |
| Residence Time in R1 | 0.1 - 0.8 seconds | Outpaces the rapid decomposition or intramolecular reaction of the 2-lithiobutanal intermediate [2] [1]. |
| Solvent | 2-MeTHF or THF | Green solvent choice (2-MeTHF) with good solvating power for organometallics [1]. |
| Flow Rate | 1 - 10 mL/min | Dictates residence time and mixing efficiency; requires calibration based on reactor volume [1]. |
System Setup
Solution Preparation
Operation
Work-up and Analysis
This protocol demonstrates the power of flow microreactor technology to tame highly reactive intermediates like 2-lithiobutanal, enabling synthetic pathways that are inaccessible in batch. The precise control over reaction time and temperature allows researchers to "outrun" decomposition, opening new avenues in protecting-group-free synthesis and the rapid generation of complex molecular libraries for drug development [1]. As this technology matures, its integration into automated and digitally optimized platforms will further solidify its role as a cornerstone of sustainable and efficient chemical synthesis.
Introduction Alkylating agents are fundamental tools in organic synthesis and pharmaceutical development, enabling the transfer of alkyl groups to nucleophilic sites in target molecules [1]. While search results detail the use of 2-bromobutane (C₄H₉Br) as a versatile alkylating agent and intermediate, specific information on its aldehyde derivative, 2-bromobutanal (C₄H₇BrO), is not available in the current search. The following notes synthesize the available information on 2-bromobutane, which can serve as a conceptual foundation for understanding similar alkyl halides.
Physicochemical Properties The reactivity of alkyl halides is heavily influenced by their physical properties. Key specifications for 2-bromobutane, as provided by a chemical supplier, are summarized below [2].
| Property | Specification |
|---|---|
| Chemical Name | 2-Bromobutane |
| Molecular Formula | C₄H₉Br |
| CAS Number | 78-76-2 |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 91-92°C |
| Density | 1.255 g/cm³ at 20°C |
| Solubility | Miscible with ethanol, ether; immiscible with water |
Key Applications in Synthesis 2-Bromobutane is primarily utilized as a building block in complex chemical synthesis. Its applications across different industries include [3] [2]:
Mechanism of Action as an Alkylating Agent Alkylating agents like 2-bromobutane work by substituting an alkyl group for a hydrogen atom in a nucleophilic reaction. The carbon-halogen bond is polarized, making the carbon electrophilic. This carbon is susceptible to attack by nucleophiles (e.g., nitrogen in DNA bases, oxygen in phenols, or carbon in enolates), leading to the formation of a new covalent bond and the displacement of the bromide ion [1]. In a DNA context, this can lead to cross-linking, mispairing, and strand breaks, ultimately triggering cell death—a primary mechanism of many chemotherapeutic drugs [1].
The following diagram illustrates the general workflow for employing 2-bromobutane in a synthesis process, from its production to its application in creating advanced materials.
Disclaimer: The following protocols are generalized for illustrative purposes and are based on common laboratory practices. They must be adapted and optimized by qualified researchers for specific experimental goals.
Protocol 1: Synthesis of a Grignard Reagent from 2-Bromobutane
This protocol outlines the general steps for generating a sec-butyl Grignard reagent, a common nucleophilic alkylating agent [2].
Protocol 2: Alpha-Bromination of Carbonyls to Generate Halo-carbonyl Alkylating Agents
This method describes the alpha-halogenation of aldehydes, which produces compounds like this compound that can act as alkylating agents [4]. The mechanism involves an acid-catalyzed enol formation.
Handling alkyl halides requires strict adherence to safety protocols due to their inherent reactivity and hazards [2].
Document Type: Application Notes and Experimental Protocols Intended Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal Chemistry Date Compiled: November 2025
Quinazolinone and its derivatives, particularly thioquinazolinones, represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities. These nitrogen-containing heterocycles have demonstrated significant antiproliferative, antimicrobial, and enzyme inhibitory properties across numerous studies [1]. The structural versatility of the quinazolinone core allows for extensive modification, enabling researchers to optimize pharmacokinetic and pharmacodynamic properties for targeted therapeutic applications. Recent advances have highlighted the potential of thioquinazolinone derivatives as promising candidates for development against various pathological conditions, including cancer, microbial infections, and enzyme-mediated disorders [2] [3]. This document provides a comprehensive compilation of synthetic methodologies, biological evaluation protocols, and structure-activity relationship data to facilitate research in this promising area of drug discovery.
The synthesis of thioquinazolinone derivatives typically begins with functionalization of isatoic anhydride or anthranilic acid derivatives, followed by introduction of thiocarbonyl functionality and subsequent cyclization.
Protocol 1: Synthesis of Thioquinazolinone Intermediate [3]
Protocol 2: Multi-step Synthesis of 6-Bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one [2]
Step 1: Synthesis of 5-bromo anthranilic acid
Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one
Step 3-6: Subsequent transformations to final thioquinazolinone derivatives through reaction with hydrazine hydrate, ammonium thiocyanate, and various aromatic aldehydes.
The following diagram illustrates the general synthetic workflow for creating functionalized thioquinazolinone derivatives:
Diagram 1: Synthetic Workflow for Thioquinazolinone Derivatives (82 characters)
Protocol 3: MTT Assay for Cytotoxicity Evaluation [4]
Protocol 4: p38α MAPK Kinase Inhibition Assay [4]
Protocol 5: Urease Inhibition Assay [3]
Protocol 6: Apoptosis Induction Assessment [4]
The following tables summarize key biological activities reported for various quinazolinone and thioquinazolinone derivatives:
Table 1: Antiproliferative Activity of Selected Quinazolinone Derivatives
| Compound ID | Structural Features | Cancer Cell Line | IC₅₀ Value | Reference Control | Citation |
|---|---|---|---|---|---|
| 6, 8a, 8b | Quinazolinone-tagged thiophene, thienopyrimidine, thienopyridine | MCF-7 | Not specified (more potent than doxorubicin) | Doxorubicin | [4] |
| TSC10 | Thiosemicarbazone-containing quinazoline | A375, Ea.Hy296, HaCaT | IC₅₀ = 119 nM (VEGFR2 kinase) | Sorafenib | [5] |
| Various 2,3,6-trisubstituted derivatives | 6-bromo, phenylimino thiazolidinone at position 2 | Various cancer lines | Significant anticancer activity reported | Standard agents | [2] |
Table 2: Enzyme Inhibitory Activity of Thioquinazolinone Derivatives
| Compound ID | Enzyme Target | IC₅₀ Value | Reference Control | Key Structural Features | Citation |
|---|---|---|---|---|---|
| 6, 8a, 8b | p38α MAPK kinase | 0.18 ± 0.02, 0.23 ± 0.05, 0.31 ± 0.04 μM | SB 202190 (IC₅₀ = 0.27 ± 0.06 μM) | Thiophene/thienopyrimidine tagged quinazolinones | [4] |
| 8h | Urease | 2.22 ± 0.09 μM | Thiourea (IC₅₀ = 22.50 ± 0.44 μM) | Nitrothiazolacetamide conjugated to thioquinazolinone | [3] |
| 8a-n series | Urease | 2.22 ± 0.09 to 8.43 ± 0.61 μM | Thiourea (IC₅₀ = 22.50 ± 0.44 μM) | Varied substitutions on thioquinazolinone core | [3] |
Table 3: Apoptotic Effects of Lead Quinazolinone Derivatives [4]
| Compound ID | Bax Increase (Fold) | Caspase-3 Increase (Fold) | Bcl-2 Decrease (Fold) | Cell Cycle Arrest |
|---|---|---|---|---|
| 6 | ~7.31 | ~3.55 | ~1.99 | Not specified |
| 8a | ~13.8 | ~4.22 | ~3.69 | G2/M phase |
| 8b | ~8.86 | ~3.87 | ~2.66 | Not specified |
Analysis of reported data reveals several key structure-activity relationships:
The structure-activity relationship for thioquinazolinone derivatives can be visualized as follows:
Diagram 2: Structure-Activity Relationship Overview (55 characters)
Protocol 7: Molecular Docking Protocol for Target Engagement Assessment [4] [3]
Protocol 8: Comprehensive Characterization of Thioquinazolinone Derivatives
Protocol 9: In Silico ADMET Profiling [4] [3]
Thioquinazolinone derivatives represent a promising class of bioactive compounds with demonstrated potential across multiple therapeutic areas. The synthetic protocols, biological evaluation methods, and structure-activity relationship data compiled in this document provide researchers with comprehensive tools to advance drug discovery efforts in this chemical space. Particular attention should be paid to the incorporation of bromine atoms and conjugation with nitrothiazole moieties, which have consistently demonstrated enhanced biological activity across multiple targets. Future research should focus on optimizing pharmacokinetic properties and conducting in vivo validation studies to translate these promising compounds into clinical candidates.
Problem: Rapid Decomposition of 2-Bromobutanal Question: My sample of this compound shows signs of rapid decomposition upon storage. What are the likely causes and solutions?
Answer: this compound is susceptible to decomposition due to its dual functional groups. The bromide makes it a good leaving group, prone to substitution and elimination reactions, while the aldehyde group is reactive and sensitive to oxidation and polymerization.
Troubleshooting Table
| Observation | Possible Cause | Recommended Action |
|---|---|---|
| Sample darkens; increased viscosity | Polymerization of the aldehyde group | Inhibit with stabilizers (e.g., hydroquinone); store at low temperatures; keep neutral pH [1] |
| Gas evolution; new volatile compounds detected (e.g., butenal) | Elimination reaction (E1 or E2), losing HBr | Avoid strong bases & elevated temperatures; use inert atmosphere; purify to remove basic impurities [3] [2] |
| Formation of acidic byproducts (e.g., HBr) | Hydrolysis or reaction with ambient moisture | Use anhydrous solvents & conditions; store over molecular sieves |
| Racemization (for chiral synthesis) | SN1-type substitution via a carbocation intermediate | Avoid protic solvents and acidic conditions; use chiral stabilization if required [4] [3] |
To prevent decomposition during experiments, follow these detailed protocols.
1. Protocol for Safe Storage and Handling This procedure minimizes exposure to decomposition-promoting factors.
2. Protocol for Monitoring Decomposition by GC-MS/HPLC-DAD This method helps you track the stability of your sample over time [1].
The diagrams below illustrate the main decomposition pathways for this compound and the workflow for monitoring its stability.
The tables below summarize key factors that influence the rate and outcome of nucleophilic substitution and elimination reactions, which are central to the chemistry of halogenated compounds like 2-bromobutanal.
Table 1: Factors Influencing SN2 Reaction Kinetics & Selectivity
| Factor | Impact on Reaction Rate & Selectivity | Practical Consideration for Optimization |
|---|---|---|
| Alkyl Halide Substitution | Rate: Methyl > Primary > Secondary >> Tertiary [1] | The structure of the precursor greatly impacts the feasible pathway. |
| Stereochemistry | Proceeds with inversion of configuration at the chiral center [1]. | Critical for stereospecific synthesis; monitor to confirm mechanism. |
| Nucleophile Strength | Rate is dependent on the concentration and strength of the nucleophile [1]. | Use strong, concentrated nucleophiles for faster SN2 rates. |
| Leaving Group | Better leaving groups (e.g., I⁻, Br⁻) increase reaction rate [1]. | Bromide is a competent leaving group, but reactivity can be modulated. |
Table 2: Managing Competing Elimination Reactions
| Factor | Impact on Elimination vs. Substitution | Practical Consideration for Optimization |
|---|---|---|
| Base/Nucleophile Strength | Strong, bulky bases favor elimination (E2) [2]. | For substitution, avoid strong, bulky bases; use good nucleophiles. |
| Reaction Temperature | Higher temperatures tend to favor elimination [2]. | Carefully control and optimize reaction temperature to minimize side products. |
| Halogenoalkane Structure | Elimination from unsymmetric halides (e.g., 2-bromobutane) yields multiple alkene products [2]. | Anticipate and plan for separation of possible alkene isomers (e.g., but-1-ene, cis/trans-but-2-ene). |
Q1: What analytical techniques can best distinguish and quantify my reaction products? Advanced chromatographic techniques coupled with structure-specific detectors are highly effective. Gas Chromatography-Molecular Rotational Resonance (GC-MRR) spectroscopy is a powerful method that can unambiguously identify and quantify isomeric compounds and co-eluting species without reference standards [3]. This is particularly useful for monitoring the formation of this compound and its isomers or degradation products.
Q2: Why does my reaction produce multiple products, and how can I minimize this? With unsymmetric halogenated compounds, you often face competition between substitution (SN2) and elimination (E2) mechanisms [1] [2]. The product distribution is highly sensitive to reaction conditions.
The following diagram outlines a systematic, iterative approach to optimizing your reaction conditions, based on general best practices in reaction engineering.
This workflow emphasizes a data-driven cycle of testing and analysis. The use of a powerful analytical technique like GC-MRR in step A2 is recommended for its ability to provide definitive structural information on your product mixture [3].
Cryogenic handling often involves maintaining very low temperatures to control highly exothermic or fast reactions, a practice central to the field of "flash chemistry" [1].
| Principle | Description | Key Benefit |
|---|---|---|
| Enhanced Heat Transfer | Microreactors or continuous flow systems provide a high surface-area-to-volume ratio for rapid heat exchange [1]. | Prevents thermal runaways and decompositions; enables safer use of highly reactive reagents [1]. |
| Precise Temperature Control | Using specialized vacuum-insulated vessels (Dewars) to store cryogens like liquid nitrogen [2]. | Maintains a stable low-temperature environment for reactions or storage [2]. |
| Temporal Control | Conducting reactions in continuous flow reactors with short, well-defined residence times [1]. | Provides control over reactions with half-lives of milliseconds to seconds [1]. |
The following diagram illustrates a logical workflow for implementing these principles, from system selection to operation.
Here are some common issues and guidance based on general cryogenic practice.
| Question / Issue | Possible Cause | Solution & Guidance |
|---|---|---|
| Q: The reaction mixture shows poor selectivity or decomposition. | A: Inefficient mixing or inadequate temperature control, leading to hot spots and side reactions [1]. | Optimize mixing efficiency (e.g., using a different micromixer). Ensure the cooling system is maintaining a stable, uniform temperature throughout the reaction zone [1]. |
| Q: How do I choose between a traditional batch setup and a continuous flow system? | A: Batch reactors have limited heat dissipation, making them unsuitable for very fast, highly exothermic reactions [1]. | For "flash chemistry" with highly reactive intermediates (e.g., organolithiums), a continuous flow system is strongly recommended for safety and selectivity [1]. For storage or simple quenching, a properly configured batch Dewar may be sufficient [2]. |
| Q: We observe ice buildup on external parts of the cryogenic equipment. | A: This indicates a breach or failure in the vacuum insulation of the system [2]. | Isolate the vessel immediately. The vacuum is essential for thermal integrity. Label the vessel as faulty and contact the manufacturer or a specialized service technician for repair or replacement [2]. |
Before troubleshooting, it's helpful to understand the basic properties of the compound you are working with.
| Property | Details |
|---|---|
| Molecular Formula | C₄H₇BrO [1] |
| Average Mass | 151.003 g/mol [1] |
| IUPAC Name | This compound [1] |
| Other Identifiers | 24764-97-4 [RN], MFCD17013385 [1] |
| Stereocenters | 1 (undefined) [1] |
This compound is an aldehyde with a bromine substituent, making it reactive and potentially prone to side reactions like epimerization if mixing is inefficient, similar to the issues described in a related case study [2].
Understanding mixing principles is key to troubleshooting. In microfluidics, flow is typically laminar, and mixing relies on managing the interplay between diffusion and convection [3].
Microfluidic Mixing Fundamentals
The Péclet Number (Pe) is a key parameter. It describes the ratio of convective to diffusive flow rates [3]:
Here are solutions to common problems encountered when controlling mixing efficiency.
This occurs when insoluble by-products form and block microchannels [2].
| Solution | Protocol & Impact |
|---|---|
| Alter Reaction Base | Change to a base that generates soluble salts. Test different organic/inorganic bases in small-scale screening. |
| Identify Suitable Co-solvent | Introduce a co-solvent to improve solubility of all reaction components. Systematically test solvent mixtures for their ability to dissolve reagents and by-products. |
| Control Mixing & Residence Time | Precisely control deprotonation step. Fine-tune flow rates and use a delay loop to ensure exact residence time for sensitive steps before subsequent mixing [2]. |
This is common in enantiomerically pure intermediates, where inefficient mixing creates localized hot spots of high pH or concentration, leading to racemization [2].
| Solution | Protocol & Impact |
|---|---|
| Shift from Batch to Flow | Flow chemistry enhances diastereomeric purity. Implement continuous flow microreactors to achieve uniform, instantaneous mixing, minimizing exposure to harsh conditions [2]. |
| Optimize Reactor Parameters | Reduce residence time and temperature. In the referenced case, reducing reaction time from 2 hours to 10 minutes and running at -25°C minimized decomposition and epimerization [2]. |
This is critical in applications like Lipid Nanoparticle (LNP) synthesis, where poor mixing results in high polydispersity index (PDI) [3].
| Solution | Protocol & Impact |
|---|---|
| Choose an Advanced Passive Mixer | Move beyond simple T- or HFF mixers. Use chaotic mixers (e.g., Staggered Herringbone) or obstacle-based mixers (baffles) that induce fluid folding at low Reynolds numbers for rapid, homogeneous mixing [3]. |
| Match Mixer to Application | Select a mixer where mixing time decreases with increased flow velocity. In herringbone mixers, a 10x flow increase can reduce mixing time by a factor of ~0.23 [3]. |
This protocol is adapted from a successful case study where a low-yielding, epimerizing reaction was optimized using flow chemistry [2].
Improve yield and diastereomeric purity of a reaction involving a stereocentre-sensitive intermediate.
Reaction Optimization Workflow
The table below compares potential outcomes from this optimization process [2].
| Condition | Yield | Diastereomeric Purity | Reaction Time |
|---|
| Original Batch Method (-40 °C) | 50% | 72% | 2 hours | | Optimized Flow Method (-25 °C) | 90% | 98% | 10 minutes |
| Question | Answer & Troubleshooting Guidance |
|---|---|
| When should I use BO for my chemical synthesis? | BO is best for optimizing expensive-to-evaluate "black-box" functions with a limited number of experiments. It is ideal when the relationship between reaction parameters (e.g., temperature, stoichiometry) and the outcome (e.g., yield) is complex, unknown, or noisy [1] [2]. |
| My BO model is not converging. What could be wrong? | • Insufficient Initial Data: Too few init_points can lead to a poor initial surrogate model. Start with a design-of-experiments (DoE) to space out initial samples [3].
• Incorrect Hyperparameters: The internal parameters of the Gaussian Process (GP), governed by the kernel, might need tuning to match your system's behavior (e.g., using a Matern kernel for less smooth functions) [2].
• High Noise: Chemical experiments often have heteroscedastic (non-constant) noise. Use a GP model that can incorporate a noise model or account for measurement uncertainty [2]. |
| How do I handle experimental failures or safety constraints? | Implement constrained BO. This allows you to define a "feasibility" function. The algorithm will then avoid regions of the parameter space that are predicted to violate your constraints (e.g., conditions that lead to decomposition, unsafe pressures, or failed reactions) [4]. |
| The computational cost of the GP is too high. Any alternatives? | For high-dimensional problems (e.g., >20 parameters), the standard GP can become slow. Consider using a Tree-structured Parzen Estimator (TPE) as a surrogate model, which can be more computationally efficient in some cases [1] [2]. |
A relevant study demonstrates the use of BO to optimize the quaternization of a polymer in continuous flow, a process analogous to small molecule synthesis [5].
Below is a generalized methodology for running a Bayesian Optimization campaign for a chemical reaction, which can be adapted for specific cases like 2-bromobutanal synthesis.
Define the Optimization Problem:
temperature, residence_time, catalyst_loading) and their feasible ranges (pbounds). These are the x in max f(x) [3].Select the Initial Design:
init_points parameter controls this in many BO packages [3].Choose the BO Model Components:
Run the Iterative Optimization Loop:
(parameters, result) pair to the dataset.The following diagram illustrates this iterative workflow:
The table below summarizes potential issues and solutions, based on an autonomous platform used for screening organohalide electrophiles [1].
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Poor Data Quality/Noisy Voltammograms | - Inadequate iR compensation
Q: What is the core workflow of an autonomous screening platform?
Q: How can I ensure the data quality from my automated screen is reliable?
Q: What should I do if the platform is not achieving the desired recall (finding all relevant hits) during screening?
The diagram below illustrates the core closed-loop workflow of an autonomous electrochemical platform, as described in the research. You can use this as a conceptual model for your own automated system [1].
When building or troubleshooting an automated system, keep these cross-cutting principles in mind:
The core challenge in controlling a genotoxic impurity like 2-bromobutanal is developing a highly sensitive and specific analytical method. The following table summarizes the strategic approach based on the principles of Analytical Quality by Design (QbD) and current regulatory guidance [1] [2].
| Aspect | Description & Rationale |
|---|---|
| Core Principle | Analytical Quality by Design (QbD): A systematic approach to method development that builds robustness into the method from the start by scientifically understanding how method parameters affect performance [1]. |
| Key Guidance | ICH Q2(R2) on method validation and ICH Q14 on analytical procedure development provide the modern framework for these activities [2]. |
| Analytical Target Profile (ATP) | The method must be capable of sensitively and specifically detecting and quantifying this compound at trace levels (sub-ppm). Critical Method Attributes (CMAs) would include peak area (for sensitivity) and resolution from other compounds (for specificity) [1]. |
| Recommended Technique | Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suited for volatile impurities like alkyl halides. The mass spectrometer provides the specificity and low detection limits required [1]. |
| Critical Parameter: Column Choice | A thick-film, trifluoropropylmethyl polysiloxane column (e.g., Rtx-200) is recommended. The polar, fluorinated stationary phase provides better retention for small, polar alkyl halides compared to standard mid-polarity columns, preventing them from co-eluting with the solvent [3]. |
The workflow below illustrates the lifecycle of an analytical method developed under the QbD and ICH guidelines.
Based on the literature for analyzing alkyl halides and sulfonate esters, here is a detailed methodology that can be adapted for this compound [1] [3].
1. Instrumental Configuration
2. Method Parameters
Q1: Our target alkyl halide (this compound) is not retained and co-elutes with the solvent peak. What should we do?
Q2: We are observing poor peak shape (tailing or splitting) for our analyte.
Q3: The method sensitivity is insufficient to reach the required 1.5 µg/day TTC limit. How can we improve it?
Q4: Our API is not soluble in purely organic solvents. Can we still use this GC-MS method?
Q5: The method performance changes drastically after a few injections.
The primary challenge in working with 2-bromobutanal is its inherent reactivity. The bromine atom is situated at the alpha (α) position (the carbon adjacent to the carbonyl group). This makes the molecule a focal point for two major types of side reactions [1]:
The following diagram maps out these primary decomposition pathways and the conditions that favor them.
Q1: What are the most common side products I might encounter?
Q2: My reaction yields are low due to decomposition. How can I stabilize this compound? The key is to control the reaction environment meticulously. Follow these protocols to minimize decomposition:
| Goal | Recommended Protocol | Rationale |
|---|---|---|
| Avoid Base | Use neutral or weakly acidic conditions; ensure glassware is clean and solvents are amine-free. | Prevents deprotonation and subsequent elimination to form 2-butenal [1]. |
| Control Nucleophiles | Use aprotic, polar solvents (e.g., DCM, MeCN); pre-dry solvents and keep reaction atmosphere dry. | Minimizes nucleophilic attack that leads to substitution products [1]. |
| Manage Temperature | Conduct reactions at low to moderate temperatures (e.g., 0°C to room temperature). | Reduces the rate of both elimination and polymerization side reactions. |
| In Situ Generation | Synthesize immediately before use via alpha-halogenation of butanal [1]. | Avoids long-term storage and degradation of the purified, highly reactive compound. |
Q3: I need to store this compound. What is the best practice? Long-term storage of this compound is not recommended. If absolutely necessary:
The most reliable strategy is to generate this compound immediately before its intended use. The following workflow outlines a method for acid-catalyzed alpha-halogenation, which is preferred because it favors monohalogenation and is easier to control than the base-catalyzed route [1].
Procedure:
2-Bromobutanal is an alkyl halide with the molecular formula C₄H₇BrO [1]. Alkyl halides are widely recognized as Potential Genotoxic Impurities (PGIs) because they can alkylate DNA bases, which may lead to mutations [2]. Controlling these impurities in Active Pharmaceutical Ingredients (APIs) is crucial, and guidelines from ICH M7, FDA, and EMEA require them to be controlled at very low levels, typically following a Threshold of Toxicological Concern (TTC) of 1.5 μg/day [2] [3].
For volatile genotoxic impurities like alkyl halides, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred and most sensitive technique [2] [3]. The following table summarizes the core parameters of a robust GC-MS method developed for a group of 19 alkyl halides, which serves as an excellent model for analyzing this compound.
| Parameter | Specification / Recommended Condition |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) [2] |
| Analytical Approach | Analytical Quality by Design (QbD) [2] |
| Column | VF-624 ms capillary column [2] |
| Critical Method Attributes (CMAs) | Peak area (for sensitivity) and Resolution (for specificity) [2] |
| Validation Guidelines | ICH Q2 [2] |
Here is a generalized workflow for developing and validating an analytical method for a genotoxic impurity, incorporating the QbD approach:
The methodology below is adapted from a study that successfully developed a simultaneous method for 19 alkyl halides [2].
Here are some common challenges and solutions when analyzing genotoxic impurities at trace levels.
| Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Insufficient Sensitivity | Sample degradation, inefficient ionization, instrumental issues | Use a more selective MS detection (SIM mode), optimize derivatization, concentrate sample [3]. |
| Poor Chromatographic Resolution | Incorrect column selection, non-optimal temperature program, co-elution with matrix | Optimize GC temperature gradient, consider a column with different polarity, improve sample cleanup [2] [4]. |
| Poor Reproducibility | Inconsistent injection, sample preparation errors, column degradation | Ensure consistent sample prep, use internal standards, perform system suitability tests before runs [5]. |
Q1: Why is this compound classified as a genotoxic impurity? A1: this compound is an alkyl halide. Alkyl halides are considered potential genotoxic impurities because they can act as alkylating agents and react with DNA bases (such as guanine and adenine), which can potentially cause mutations and initiate carcinogenesis [2] [6].
Q2: What is the acceptable limit for this compound in my drug substance? A2: According to ICH M7 and other regulatory guidelines, genotoxic impurities without compound-specific toxicity data should be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 μg per day [2] [3] [6]. The concentration limit in parts per million (ppm) for your specific drug is calculated based on this TTC and the maximum daily dose of the drug.
Q3: Can I use HPLC instead of GC-MS for this compound analysis? A3: The choice of technique depends on the compound's volatility. GC-MS is generally the first choice for volatile impurities like alkyl halides as it offers high sensitivity and selectivity [3]. If the impurity is not volatile or is thermally labile, you could explore LC-MS techniques, but this may require method adaptation and verification [3] [5].
Q4: What are the key parameters to validate for this analytical method? A4: In accordance with ICH Q2(R1) guidelines, your method should be validated for specificity, accuracy, precision (repeatability), linearity, range, detection limit (LOD), and quantitation limit (LOQ) [2] [5]. For trace analysis of genotoxic impurities, demonstrating low LOD and LOQ is particularly critical.
Here are answers to common technical issues, framed in a question-and-answer format suitable for researchers and scientists.
| FAQ Question | Brief Answer & Key Troubleshooting Steps |
|---|
| My method sensitivity has dropped. What are the most common causes? | Common Causes: MS source contamination, active sites in inlet/column, improper instrument tuning, or carrier gas leaks. Actionable Steps: Check tune report, perform leak check, inspect and replace inlet liner, clean or replace GC column, and service MS ion source if needed [1]. | | The chromatogram shows peak tailing for my analyte. How can I resolve this? | Primary Cause: Active sites within the GC flow path, often due to contamination or column degradation. Resolution: Ensure proper inlet liner deactivation, use a guard column, and verify that the analytical column is appropriate and in good condition for your analyte [1]. | | My system shows high background noise. What could be the source? | Potential Sources: Contamination from the sample (matrix), GC components (septa, liner), or MS ion source. Troubleshooting: Run a blank to isolate the source. Check and replace the inlet septum and liner. Background ions can help identify the contaminant [1]. | | How can I improve the separation of 2-bromobutanal from complex sample matrices? | Recommended Approach: Utilize a GC-MS/MS system. The enhanced selectivity helps isolate the analyte from co-eluting matrix interferences, leading to cleaner results and lower detection limits [2]. |
The following guidance synthesizes robust methodologies from the literature for analyzing volatile, brominated compounds.
For volatile compounds like this compound in complex matrices (e.g., biological or environmental samples), static headspace (HS) sampling is highly effective. It minimizes the introduction of non-volatile matrix components into the GC-MS system, reducing contamination and background noise [3].
Based on protocols for alkyl halides and related compounds, here are key parameters to establish a robust GC-MS method.
Suggested Initial GC Conditions
| Parameter | Recommended Setting | Alternative / Note |
|---|---|---|
| Column | Mid-polarity stationary phase (e.g., VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film) | A standard (5%-phenyl)-methylpolysiloxane column is also common [4]. |
| Carrier Gas | Helium, constant flow (~1.0 mL/min) | Hydrogen can be used for faster analysis but requires safety optimization [2]. |
| Injection | Split or splitless (based on sensitivity needs), 250 °C | Headspace sampler is preferred [3]. |
| Oven Program | e.g., 40 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min) | Requires optimization for specific separation [4] [3]. |
Suggested Initial MS Conditions
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230 °C - 300 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for high sensitivity, or Full Scan for method development. |
For developing a highly reliable and sensitive control method, consider the Analytical Quality by Design (QbD) approach. This systematic framework is particularly valuable for methods monitoring genotoxic impurities like alkyl halides, where sensitivity and robustness are critical [4].
The workflow below outlines the key stages of the Analytical QbD approach for GC-MS method development.
When problems arise, a logical, step-by-step approach is most efficient. The following chart provides a high-level troubleshooting pathway.
The reactivity of an alkyl halide is primarily determined by its structure (primary, secondary, or tertiary) and the nature of the leaving group. The table below summarizes how these factors influence the two main reaction mechanisms: SN2 and SN1 [1] [2] [3].
Table 1: Reactivity of Alkyl Bromides by Structure
| Alkyl Halide Structure | Example | Preferred Mechanism(s) | Key Influencing Factors | Relative SN2 Reactivity [4] |
|---|---|---|---|---|
| Primary | 1-bromobutane | SN2 (primarily), E2 (with strong, bulky base) [3] | Low steric hindrance allows for backside attack [2]. | High |
| Primary (Sterically Hindered) | Neopentyl bromide | SN2 (very slow) | High steric hindrance around the alpha-carbon blocks the attack site [4]. | Very Low |
| Secondary | 2-bromobutane | SN2, E2, SN1, E1 (all possible, depends on conditions) [3] | Borderline case; mechanism depends on nucleophile/base strength and solvent [3]. | Moderate |
| Tertiary | 2-bromo-2-methylpropane | E2, SN1/E1 (requires weak base) [1] [3] | SN2 is blocked by steric hindrance; stability of the formed carbocation favors SN1/E1 [3]. | No Reaction (SN2) |
Table 2: Reactivity by Leaving Group and Halogen Type
| Factor | Variant | Effect on Reactivity | Rationale |
|---|---|---|---|
| Leaving Group [5] [2] | Iodide (I⁻) | Highest | Weakest C-X bond, most stable anion |
| Bromide (Br⁻) | Moderate | Intermediate | |
| Chloride (Cl⁻) | Lowest | Strongest C-X bond (among Cl, Br, I), less stable anion | |
| Halogen Identity | RI | Highest | C-I bond is the weakest and longest [2]. |
| (for the same alkyl group) | RBr | Moderate | |
| RCl | Lowest | ||
| RF | Unreactive | C-F bond is very strong and not a good leaving group [5]. |
The following lab procedure is a standard method for qualitatively comparing SN2 reaction rates of different alkyl halides, using the formation of a precipitate as an indicator of reaction speed [4].
Experiment: Qualitative Comparison of SN2 Reaction Rates
The following diagrams illustrate the core mechanisms and the logic for predicting the dominant reaction pathway based on the alkyl halide's structure.
Diagram 1: A comparison of the concerted, one-step SN2 mechanism, which results in inversion of configuration, and the stepwise SN1 mechanism, which proceeds via a carbocation intermediate and results in a racemic mixture.
Diagram 2: A decision tree for predicting the most likely reaction mechanism (SN1, SN2, E1, E2) based on the structure of the alkyl halide's alpha-carbon and the reaction conditions [1] [3].
The presence of the aldehyde group (-CHO) in this compound introduces critical complexities not observed in simpler alkyl halides like 2-bromobutane:
The table below summarizes the typical validation parameters and target values you should aim for, based on data from analyses of similar compounds.
| Validation Parameter | Typical Target / Reported Value | Example from Literature |
|---|---|---|
| Limit of Detection (LOD) | 1–3 μg/mL (or ng/mg) for trace analysis [1] [2] | LOD as low as 1 μg/mL for cocaine; 3 μg/g for alkyl halide impurities in a drug substance [1] [2] |
| Linearity | Correlation coefficient (R²) ≥ 0.999 [3] [2] | R² ≥ 0.9994 for penicillin G in eggs; >0.999 for alkyl halides in cilastatin sodium [3] [2] |
| Accuracy (Recovery) | 80–120% [3] [4] | 80.31–94.50% for penicillin G; 83.2–106% for amphetines and cathinones in blood [3] [4] |
| Precision | Relative Standard Deviation (RSD) < 2–5% (intra-day) [1] [4] | RSD < 0.25% for retention times of stable compounds; inter-day RSD ≤ 8.1% for stimulants in blood [1] [4] |
| Specificity | No interference from blank matrix or other analytes | Confirmed by analyzing blank samples and checking for interfering peaks [5] [6] |
Here are detailed methodologies from published studies that you can adapt for validating your 2-bromobutanal GC-MS method.
Since a direct method is unavailable, you will need to develop and validate one. The following workflow, based on principles from the search results, outlines a systematic approach.
To successfully establish your method, keep these points in mind:
A compound with two chiral centers can have up to four stereoisomers (2²), consisting of two pairs of enantiomers [1]. The relationship between stereoisomers that are not mirror images is called diastereomerism [1] [2].
For a molecule like 2-bromobutanal, which has chiral centers at the 2-position (like 2-bromobutane) and at the aldehyde carbon (if we consider its hydrated form or reactions), the four possible stereoisomers would share similar relationships.
The table below summarizes the core relationships, using a generic notation for the (R) and (S) configurations at the two chiral centers:
| Stereoisomer Pair | Stereochemical Relationship | Key Characteristics |
|---|---|---|
| (R,R) vs (S,S) | Enantiomers | Mirror images; identical physical properties, opposite optical activity [1] |
| (R,S) vs (S,R) | Enantiomers | Mirror images; identical physical properties, opposite optical activity [1] |
| (R,R) vs (R,S) | Diastereomers | Non-mirror images; different physical & chemical properties [1] |
| (R,R) vs (S,R) | Diastereomers | Non-mirror images; different physical & chemical properties [1] |
The different physical properties of diastereomers make them separable by standard analytical techniques. The primary method for distinguishing and quantifying stereoisomers is High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase [3].
For volatile compounds like alkyl halides, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and robust method [4]. While not detailed in the search results for this compound specifically, the general workflow for developing such an analytical method involves:
The following diagram illustrates the relationships between the four possible stereoisomers of a compound with two chiral centers, like this compound.
Since direct data on this compound is limited, here are suggestions for finding the information you need:
The ICH M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential [1]. The following table outlines these classes and how they are typically applied to alkyl halides:
| Class | Definition | Typical Implication for Alkyl Halides |
|---|---|---|
| Class 1 | Known mutagenic carcinogens | Known mutagenic carcinogens; high risk, requires strict control [1]. |
| Class 2 | Known mutagens with unknown carcinogenic potential | Known mutagens with unknown carcinogenic potential; treated as high risk [1]. |
| Class 3 | Alerting structures, no mutagenicity data | Alerting structures with no mutagenicity data; signals positive (Q)SAR prediction, treated as potential genotoxic impurity (PGI) [1]. |
| Class 4 | Alerting structures, sufficient data to demonstrate lack of mutagenicity | N/A (Not mentioned in available search results for alkyl halides) |
| Class 5 | No structural alerts for mutagenicity | No structural alerts; may be considered non-genotoxic if sufficient data exists [1]. |
Alkyl halides are generally considered Potential Genotoxic Impurities (PGIs) as they can alkylate DNA bases [1]. A 2022 study performing an in silico analysis on 144 small alkyl halides found that the vast majority (124 out of 144) were classified into Classes 1, 2, or 3, underscoring their high inherent risk [1].
The ICH M7 guideline recommends a standardized approach for impurity classification, which you can apply to evaluate 2-bromobutanal.
The following diagram illustrates the logical workflow for classifying an impurity according to ICH M7 guidelines:
(Q)SAR Analysis
Expert Judgment
Analytical Quality by Design is a systematic, risk-based approach to method development that ensures robustness and reliability throughout its lifecycle [1]. The workflow can be visualized as follows:
The following table summarizes the key parameters from the published study on 19 alkyl halides, which serves as an excellent model for developing a method for this compound [2] [3].
| AQbD Element | Description from Model Study | Potential Adaptation for this compound |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is highly suitable for volatile compounds like this compound. |
| ATP (Goal) | Sensitive and simultaneous detection of 19 alkyl halide PGIs. | Quantify this compound at sub-ppm levels in a specific API. |
| CQAs | Peak Area and Resolution [2] | Same CQAs are critical for sensitivity and specificity. |
| Critical Method Parameters (CMPs) | Oven temperature, flow rate [2]. | Similar CMPs expected; requires DoE to define for this compound. |
| Design of Experiments (DoE) | Used to model the effect of CMPs on CQAs and define the Design Space [2]. | A screening design followed by a response surface design (e.g., Box-Behnken) is recommended. |
| Optimal Column | VF-624 ms capillary column [2]. | A mid-polarity column like the VF-624 ms is a strong starting point. |
| Validation Results | The method was validated per ICH Q2 for specificity, LOD, LOQ, linearity, accuracy, and precision [2]. | The same validation parameters must be demonstrated for this compound. |
Adopting an AQbD approach offers significant advantages over the traditional, one-factor-at-a-time (OFAT) method development, especially for controlling critical impurities.
| Feature | Traditional Approach (OFAT) | Analytical QbD Approach |
|---|---|---|
| Philosophy | Empirical, unplanned; reactive to problems [1]. | Systematic, proactive, and based on prior knowledge [1]. |
| Robustness | Evaluated after method development; may have narrow operating ranges. | Built into the method from the start via the Design Space [1]. |
| Regulatory Flexibility | Minor changes often require regulatory notification. | Operational flexibility within the approved Design Space [1]. |
| Control Strategy | Fixed operational parameters with limited understanding of interactions. | Control based on a deep understanding of CMP-CQA relationships [1]. |
| Lifecycle Management | Difficult to improve; changes require re-validation. | Allows for continuous improvement within the defined control strategy [1]. |
The following diagram outlines a detailed, step-by-step experimental protocol based on the model study, which you can follow to develop your own method.
Step 1: In-silico Risk Assessment
Step 2: Define ATP and CQAs
Step 3: Risk Assessment to Identify CPPs
Step 4: Establish Design Space via Design of Experiments (DoE)
Step 5: Method Validation
The AQbD approach provides a scientifically rigorous and defendable framework for ensuring your analytical method for this compound remains reliable throughout the product lifecycle.
The table below summarizes the key properties and stability factors for the two bromobutane isomers.
| Feature | 1-Bromobutane (a Primary Alkyl Bromide) | 2-Bromobutane (a Secondary Alkyl Bromide) |
|---|---|---|
| Molecular Formula | C4H9Br [1] | C4H9Br [2] |
| Molar Mass | 137.02 g/mol [1] | 137.02 g/mol [2] |
| CAS Registry Number | 109-65-9 [3] | Not specified in results |
| Boiling Point | ~101 °C [3] | Not specified in results |
| Major Product in Free Radical Bromination of n-Butane | Minor product [4] | Major product [4] |
| Carbon Type | Primary (carbon attached to bromine is bonded to one other carbon) [4] | Secondary (carbon attached to bromine is bonded to two other carbons) [4] |
| Stability of Radical Intermediate | Less stable primary radical [4] | More stable secondary radical (due to hyperconjugation) [4] |
The preference for the formation of 2-bromobutane over 1-bromobutane is clearly demonstrated in a standard organic chemistry experiment: the free radical bromination of n-butane.
The following diagram illustrates the logical relationship behind the observed product distribution in the bromination of n-butane, which is governed by the stability of the intermediate radical.
The search results do not contain specific data for This compound. This compound is structurally distinct from 2-bromobutane due to the presence of a reactive aldehyde group. This key difference means that: